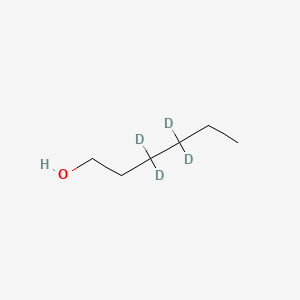
11-Ketoandrosterone Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Ketoandrosterone Glucuronide is a metabolite of 11-Ketoandrosterone, an endogenous steroid and androgen. Androgens are sex hormones that stimulate or control the development and maintenance of male characteristics in vertebrates by binding to androgen receptors . 11-Ketoandrosterone belongs to a group of 11-oxyandrogens, which are potent and clinically relevant agonists of the androgen receptors .
Vorbereitungsmethoden
The preparation of 11-Ketoandrosterone Glucuronide involves the glucuronidation of 11-Ketoandrosterone. This process can be achieved through chemical derivatization using hydroxylamine after liquid-liquid extraction to improve specificity and sensitivity . The method allows the quantitation of total 11-oxy C19 (free + sulfate and glucuronide conjugates) following enzymatic hydrolysis . Industrial production methods for glucuronides often involve enzymatic synthesis using recombinant UDP-glucuronosyltransferases (UGTs) .
Analyse Chemischer Reaktionen
11-Ketoandrosterone Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydroxylamine for derivatization and liquid-liquid extraction . The major products formed from these reactions are glucuronide conjugates, which are highly water-soluble and readily excreted .
Wissenschaftliche Forschungsanwendungen
11-Ketoandrosterone Glucuronide has several scientific research applications. It is used in the study of androgen metabolism and the androgen backdoor pathway, a metabolic pathway for androgen synthesis that bypasses testosterone as an intermediate product . This compound is also relevant in the diagnosis and prognosis of endocrine and metabolic disorders . Additionally, it is used in the development of diagnostic, prognostic, and theranostic tools for various medical conditions .
Wirkmechanismus
The mechanism of action of 11-Ketoandrosterone Glucuronide involves its role as an androgen. It binds to androgen receptors, stimulating or controlling the development and maintenance of male characteristics . The molecular targets and pathways involved include the androgen receptor pathway and the androgen backdoor pathway .
Vergleich Mit ähnlichen Verbindungen
11-Ketoandrosterone Glucuronide is similar to other 11-oxyandrogens, such as 11-Ketotestosterone and 11-Ketodihydrotestosterone . These compounds are potent and clinically relevant agonists of the androgen receptors . this compound is unique in its specific role in the androgen backdoor pathway and its potential as a urinary marker for the production of 11-Ketotestosterone .
Eigenschaften
Molekularformel |
C25H36O9 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-14,17-21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11-,12+,13-,14-,17+,18-,19-,20+,21-,23+,24-,25-/m0/s1 |
InChI-Schlüssel |
QTXWOOLAHRQMGZ-QASSVKNGSA-N |
Isomerische SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-6-(1-methylethenyl)-1-oxaspiro[2.5]oct-4-ene](/img/structure/B13420759.png)




![(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B13420776.png)





![1-[4-(4-Ethylcyclohexyl)cyclohexen-1-yl]-4-(trifluoromethoxy)benzene](/img/structure/B13420802.png)


